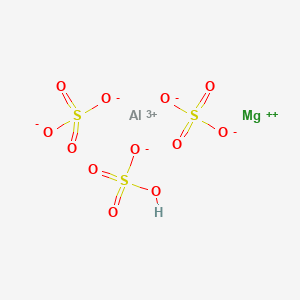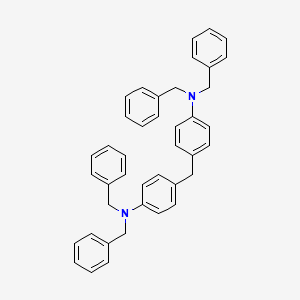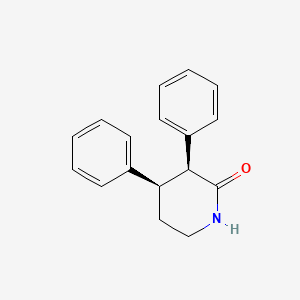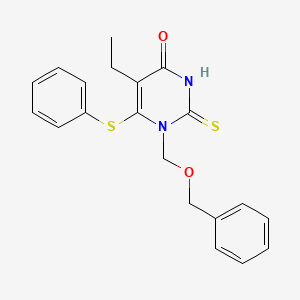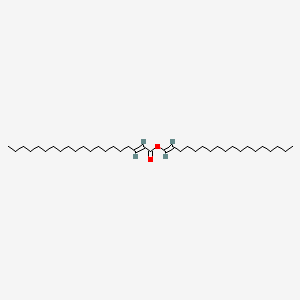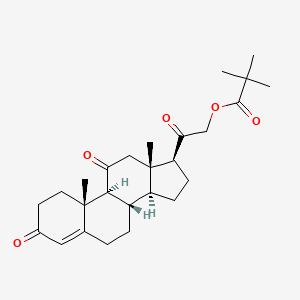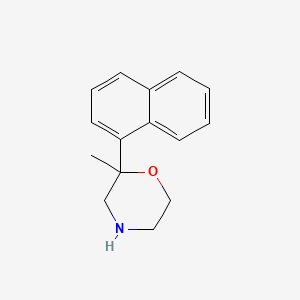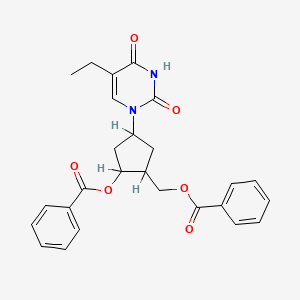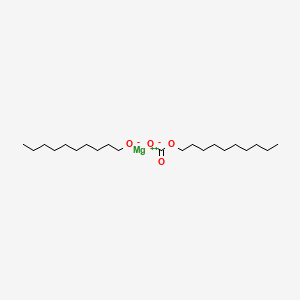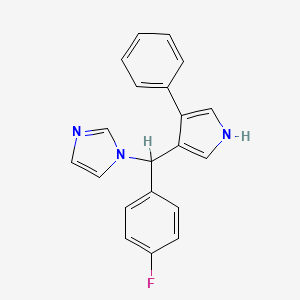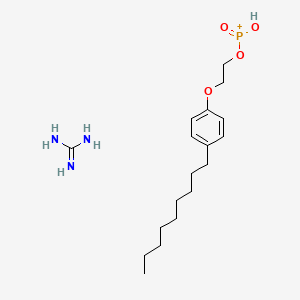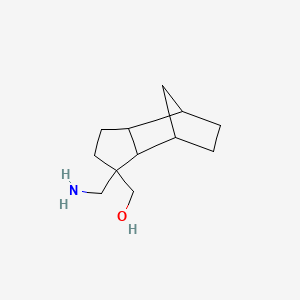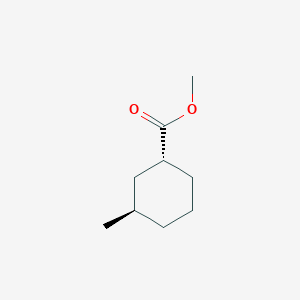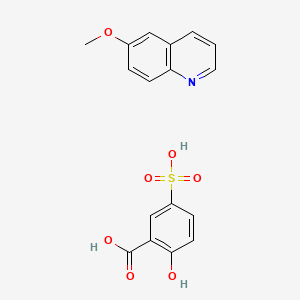
Einecs 262-629-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Zinc 5-nitroisophthalate can be synthesized through a reaction involving zinc salts and 5-nitroisophthalic acid. The reaction typically occurs in an aqueous medium, where zinc ions react with the carboxylate groups of 5-nitroisophthalic acid to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of Zinc 5-nitroisophthalate involves large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions
Zinc 5-nitroisophthalate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The carboxylate groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carboxylate compounds.
科学的研究の応用
Zinc 5-nitroisophthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Zinc 5-nitroisophthalate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the oxidative state of the environment. The compound can also interact with metal ions and organic molecules, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Zinc 5-nitroisophthalate: Unique due to its specific nitro and carboxylate groups.
Zinc isophthalate: Lacks the nitro group, resulting in different chemical properties.
Zinc terephthalate: Similar structure but with different positioning of functional groups.
Uniqueness
Zinc 5-nitroisophthalate stands out due to the presence of the nitro group, which imparts unique reactivity and potential applications in various fields. Its ability to undergo specific chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
61152-44-1 |
|---|---|
分子式 |
C17H15NO7S |
分子量 |
377.4 g/mol |
IUPAC名 |
2-hydroxy-5-sulfobenzoic acid;6-methoxyquinoline |
InChI |
InChI=1S/C10H9NO.C7H6O6S/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h2-7H,1H3;1-3,8H,(H,9,10)(H,11,12,13) |
InChIキー |
SRQXGOHQRQMPLU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=CC=C2.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


